molecular formula C4H10ClO3P B12300344 Diethyl Chlorophosphate-d10

Diethyl Chlorophosphate-d10

Cat. No.: B12300344
M. Wt: 182.61 g/mol
InChI Key: LGTLXDJOAJDFLR-MWUKXHIBSA-N
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Description

Diethyl Chlorophosphate-d10 is a deuterated analog of Diethyl Chlorophosphate, an organophosphorus compound with the formula (C2H5O)2P(O)Cl. It is commonly used in organic synthesis to convert alcohols into diethyl phosphate esters. This compound is a colorless liquid with a fruity odor and is known for its high reactivity and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl Chlorophosphate-d10 can be synthesized through the Atherton-Todd reaction, which involves the chlorination of diethyl phosphite with carbon tetrachloride in the presence of a base . The reaction conditions typically include:

    Reactants: Diethyl phosphite, carbon tetrachloride, and a base (e.g., triethylamine)

    Temperature: Room temperature

    Solvent: Carbon tetrachloride

The reaction proceeds as follows:

(C2H5O)2P(O)H+CCl4+Base(C2H5O)2P(O)Cl+BaseHCl(C2H5O)2P(O)H + CCl4 + Base → (C2H5O)2P(O)Cl + Base-HCl (C2H5O)2P(O)H+CCl4+Base→(C2H5O)2P(O)Cl+Base−HCl

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl Chlorophosphate-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alcohols: Reacts with alcohols in the presence of a base to form diethyl phosphate esters.

    Amines: Reacts with primary or secondary amines to form phosphoramidates.

    Water: Hydrolyzes in the presence of water to form diethyl phosphate and hydrochloric acid.

Major Products Formed

    Diethyl Phosphate Esters: Formed from the reaction with alcohols.

    Phosphoramidates: Formed from the reaction with amines.

    Diethyl Phosphate: Formed from hydrolysis.

Mechanism of Action

Diethyl Chlorophosphate-d10 exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The primary mechanism involves the phosphorylation of hydroxyl and amino groups, leading to the formation of stable phosphate esters and phosphoramidates. This reaction inhibits the activity of enzymes such as cholinesterase by blocking their active sites .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Phosphorochloridate: Similar in structure and reactivity but lacks deuterium labeling.

    Diethyl Cyanophosphonate: Similar reactivity but contains a cyano group instead of a chloro group.

    Diethyl Methylphosphonate: Contains a methyl group instead of a chloro group, leading to different reactivity and applications.

Uniqueness

Diethyl Chlorophosphate-d10 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in complex biological and chemical systems.

Properties

Molecular Formula

C4H10ClO3P

Molecular Weight

182.61 g/mol

IUPAC Name

1-[chloro(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]oxy-1,1,2,2,2-pentadeuterioethane

InChI

InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

LGTLXDJOAJDFLR-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])Cl

Canonical SMILES

CCOP(=O)(OCC)Cl

Origin of Product

United States

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